molecular formula C19H22Cl2N2O2 B6422859 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride CAS No. 1177761-09-9

1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride

Cat. No.: B6422859
CAS No.: 1177761-09-9
M. Wt: 381.3 g/mol
InChI Key: KWMUKUMMALIOTO-UHFFFAOYSA-N
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Description

1-[(4-Methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride is a synthetic compound featuring a benzo[f]chromen-3-one core substituted with a 4-methylpiperazinylmethyl group at the 1-position, stabilized as a dihydrochloride salt. The 4-methylpiperazine moiety enhances solubility and bioavailability, common in drug design to improve pharmacokinetic properties .

Properties

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]benzo[f]chromen-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.2ClH/c1-20-8-10-21(11-9-20)13-15-12-18(22)23-17-7-6-14-4-2-3-5-16(14)19(15)17;;/h2-7,12H,8-11,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMUKUMMALIOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

Compound Name Core Structure Substituent Position/Group Salt Form Key References
Target Compound Benzo[f]chromen-3-one 1-[(4-Methylpiperazin-1-yl)methyl] Dihydrochloride
5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one Chromen-2-one Propoxy-linked 4-(2-hydroxybenzyl)piperazine Free base
8.7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one Chromen-2-one Propoxy-linked 4-(naphthalen-1-ylmethyl)piperazine Free base
Flunarizine Dihydrochloride Bis(4-fluorophenyl)methane Piperazine with fluorophenyl groups Dihydrochloride
2-(2-(4-Fluorobenzyl)-6-(substituted phenyl)pyrimidin-4-yl)-3H-benzo[f]chromen-3-one Benzo[f]chromen-3-one Pyrimidine with 4-fluorobenzyl substituents Free base
Key Observations:
  • Core Variation : The target compound shares the benzo[f]chromen-3-one core with pyrimidine-substituted analogs , while chromen-2-one derivatives (e.g., from ) represent a distinct isomer.
  • Salt Form : Dihydrochloride salts (target compound, Flunarizine) enhance aqueous solubility compared to free bases .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The dihydrochloride salt of the target compound likely exhibits higher water solubility than free-base analogs (e.g., chromen-2-one derivatives in ), mirroring trends seen in Flunarizine dihydrochloride .

Regulatory and Analytical Considerations

  • Reference Standards : Piperazine derivatives like Flunarizine dihydrochloride are pharmacopeial standards, indicating rigorous purity criteria (e.g., ≤0.1% impurities) . The target compound may require similar impurity profiling, particularly for residual chloromethyl precursors.
  • Crystallography : Tools like SHELXL and ORTEP-3 () could resolve the target compound's crystal structure, aiding in polymorphism studies and patent claims.

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